molecular formula C24H17BrN2OS B11982510 9-Bromo-2-(naphthalen-2-yl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303059-71-4

9-Bromo-2-(naphthalen-2-yl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11982510
CAS No.: 303059-71-4
M. Wt: 461.4 g/mol
InChI Key: WCZGWZLADYMLCP-UHFFFAOYSA-N
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Description

9-Bromo-2-(naphthalen-2-yl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that features a unique combination of bromine, naphthalene, thiophene, and benzo[e]pyrazolo[1,5-c][1,3]oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(naphthalen-2-yl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and bromination reactions under controlled conditions. Common reagents used in these reactions include bromine, naphthalene derivatives, and thiophene derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(naphthalen-2-yl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

9-Bromo-2-(naphthalen-2-yl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound’s properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromo-2-methoxy-naphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
  • 3-Bromo-1-(2-naphthalen-1-yl-2-oxo-ethyl)-quinolinium, bromide

Uniqueness

Compared to similar compounds, 9-Bromo-2-(naphthalen-2-yl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine stands out due to its unique combination of structural elements

Properties

CAS No.

303059-71-4

Molecular Formula

C24H17BrN2OS

Molecular Weight

461.4 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-yl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H17BrN2OS/c25-18-9-10-22-19(13-18)21-14-20(17-8-7-15-4-1-2-5-16(15)12-17)26-27(21)24(28-22)23-6-3-11-29-23/h1-13,21,24H,14H2

InChI Key

WCZGWZLADYMLCP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CS6

Origin of Product

United States

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